1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene
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Overview
Description
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene is an organic compound that belongs to the class of chlorinated aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a hexoxy chain that is further substituted with a chlorophenoxy group. The molecular structure of this compound imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chlorophenol: This can be achieved through the chlorination of phenol.
Formation of 3-Chlorophenoxyhexanol: The 3-chlorophenol is reacted with hexanol in the presence of a base to form 3-chlorophenoxyhexanol.
Chlorination: The final step involves the chlorination of 3-chlorophenoxyhexanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Scientific Research Applications
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the chlorophenoxy group enhances its ability to interact with hydrophobic pockets in proteins, leading to specific biological effects.
Comparison with Similar Compounds
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene can be compared with other similar compounds such as:
1-Chloro-3-phenoxybenzene: This compound lacks the hexoxy chain, making it less hydrophobic and potentially less bioactive.
1-Chloro-4-phenoxybenzene: The position of the chlorine atom on the benzene ring differs, which can affect its reactivity and biological activity.
3-Chlorophenylphenyl ether: This compound has a similar structure but lacks the hexoxy chain, affecting its solubility and reactivity.
The unique structure of this compound, with its extended hexoxy chain and chlorophenoxy group, imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O2/c19-15-7-5-9-17(13-15)21-11-3-1-2-4-12-22-18-10-6-8-16(20)14-18/h5-10,13-14H,1-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWOLKJSNLCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCOC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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